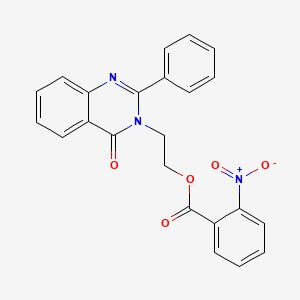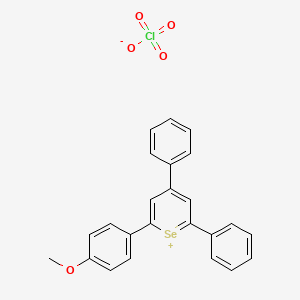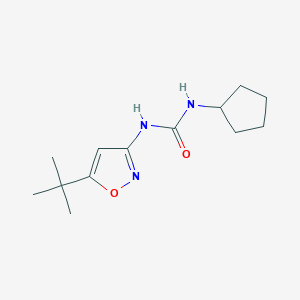
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate is a complex organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and specific solvents to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazolinone moieties.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.
Nitrobenzoate Esters: Compounds such as methyl 2-nitrobenzoate.
Uniqueness
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate is unique due to the combination of the quinazolinone core and the nitrobenzoate ester, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
90094-94-3 |
|---|---|
Fórmula molecular |
C23H17N3O5 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-(4-oxo-2-phenylquinazolin-3-yl)ethyl 2-nitrobenzoate |
InChI |
InChI=1S/C23H17N3O5/c27-22-17-10-4-6-12-19(17)24-21(16-8-2-1-3-9-16)25(22)14-15-31-23(28)18-11-5-7-13-20(18)26(29)30/h1-13H,14-15H2 |
Clave InChI |
GRJMPWBOTCWEHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)





![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)


phosphanium bromide](/img/structure/B14374464.png)

